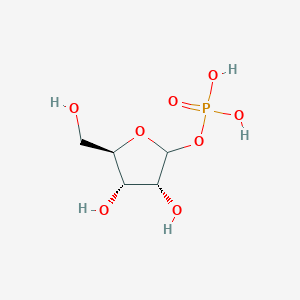
cis-beta-Carboxyacrylamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-beta-Carboxyacrylamidine (CBAA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBAA is a derivative of the amino acid arginine and is a potent inhibitor of the enzyme arginase.
科学的研究の応用
Cis-beta-Carboxyacrylamidine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the treatment of various diseases. This compound has been shown to be a potent inhibitor of arginase, which is an enzyme that plays a key role in the regulation of nitric oxide (NO) production. NO is an important signaling molecule that plays a critical role in various physiological processes, including vascular function, immune response, and neurotransmission. This compound has been shown to increase NO production by inhibiting arginase, which makes it a potential therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases.
作用機序
Cis-beta-Carboxyacrylamidine works by inhibiting the enzyme arginase, which is responsible for the breakdown of arginine to ornithine and urea. By inhibiting arginase, this compound increases the availability of arginine, which is a precursor for the production of NO. NO is produced by the enzyme nitric oxide synthase (NOS) from arginine. This compound increases the availability of arginine, which in turn increases the production of NO, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound increases the production of NO, which leads to vasodilation, improved blood flow, and reduced blood pressure. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Cis-beta-Carboxyacrylamidine has several advantages as a research tool. This compound is a potent inhibitor of arginase, which makes it a valuable tool for studying the role of arginase in various physiological processes. This compound is also a selective inhibitor of arginase, which makes it a valuable tool for studying the specific effects of arginase inhibition. However, this compound has some limitations as a research tool. This compound has a short half-life, which makes it difficult to use in long-term experiments. This compound is also relatively expensive, which may limit its use in some research settings.
将来の方向性
Cis-beta-Carboxyacrylamidine has several potential future directions for research. One potential direction is the development of this compound as a therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases. Another potential direction is the use of this compound as a research tool to study the role of arginase in various physiological processes. This compound may also have potential applications in the field of neuroscience as a neuroprotective agent. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of arginase, which makes it a valuable tool for studying the role of arginase in various physiological processes. This compound has several potential applications as a therapeutic agent for various diseases, including cardiovascular diseases, cancer, and inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
合成法
Cis-beta-Carboxyacrylamidine can be synthesized through a multi-step process starting from arginine. The first step involves the protection of the amino group of arginine with a suitable protecting group. This is followed by the conversion of the carboxylic acid group of arginine to an amide group. The protected arginine derivative is then subjected to a reaction with acryloyl chloride to obtain this compound. The protecting group is then removed to obtain the final product.
特性
CAS番号 |
10567-30-3 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
114.1 g/mol |
IUPAC名 |
(Z)-4-amino-4-iminobut-2-enoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1- |
InChIキー |
PUYYOFIOXZDTMK-UPHRSURJSA-N |
異性体SMILES |
C(=C\C(=O)O)\C(=N)N |
SMILES |
C(=CC(=O)O)C(=N)N |
正規SMILES |
C(=CC(=O)O)C(=N)N |
同義語 |
cis-beta-carboxyacrylamidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)



![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)



![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)



![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)